Spinacine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Important Note

While spinach is a well-studied source of vitamins and minerals, there is currently no scientific research on a compound called "spinachine." The name "spinachine" appears to be a misinterpretation of the health benefits associated with spinach.

Spinach is a營養豐富的蔬菜,富含維生素A、C、K,以及葉酸和錳等矿物质。多年来,科学家们一直研究菠菜的各种健康益处,但没有研究表明存在一种称为“菠菜素”的化合物。

Here's what current scientific research suggests about the health benefits of spinach:

- Spinach and Bone Health: Studies suggest that spinach's vitamin K content may play a role in bone health and help prevent osteoporosis .

- Spinach and Cardiovascular Health: Research indicates that spinach's nitrates may convert to nitric oxide in the body, potentially improving blood flow and heart health .

- Spinach and Eye Health: Spinach is rich in antioxidants like lutein and zeaxanthin, which may help protect against age-related macular degeneration .

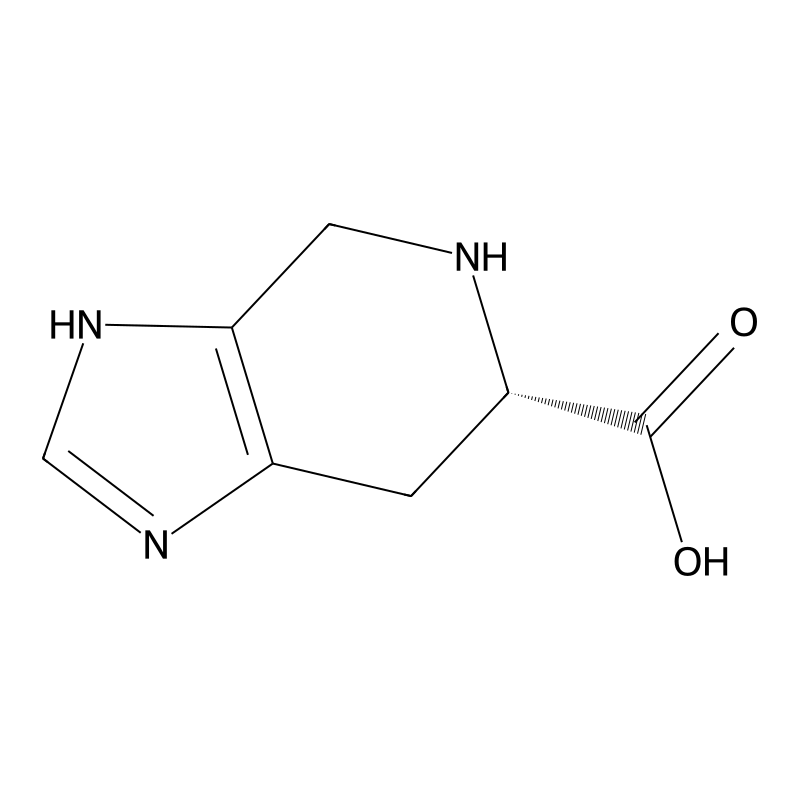

Spinacine, scientifically known as 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, is a heterocyclic organic compound identified primarily as a reaction product of formaldehyde when added to dairy products like Grana Padano cheese. It is characterized by its unique bicyclic structure, which includes an imidazole ring fused to a pyridine ring. Spinacine has garnered attention due to its potential biological activities and applications in various fields, including food science and pharmacology.

- Oxidation and Reduction: Spinacine can undergo oxidation and reduction processes, which are essential for its interaction with other biological molecules.

- Substitution Reactions: The compound is also known to engage in substitution reactions, particularly involving nucleophilic attack on electrophilic centers within its structure.

- Formation of Derivatives: Spinacine can be synthesized from precursors through dehydrogenation reactions. For instance, the dehydrogenation of spinaceamine derivatives using elemental sulfur leads to the formation of spinacine .

Research indicates that spinacine exhibits various biological activities. Notably, it has been evaluated for its oral toxicity and safety profile in animal studies, demonstrating a relatively low toxicity level . Additionally, spinacine has been shown to react with amino acids such as histidine and cysteine in mammalian cell cultures, suggesting potential roles in biochemical pathways and cellular interactions . Its activity as an active component in traditional medicine has also been explored, particularly in relation to ginseng and spinach extracts .

Spinacine can be synthesized through several methods:

- Formaldehyde Reaction: The primary synthesis route involves the reaction of formaldehyde with basic amino acids in dairy products, leading to the formation of spinacine as a major product .

- Dehydrogenation of Spinaceamine: Another method involves the dehydrogenation of 4-hetaryl-substituted spinaceamine derivatives using elemental sulfur at elevated temperatures (120–130°C) in dimethylformamide (DMF) .

These synthesis methods highlight the compound's versatility and its potential for further chemical modification.

Spinacine has several notable applications:

- Food Industry: As a reaction product in cheese production, it contributes to flavor development and preservation.

- Pharmaceuticals: Due to its biological activities, spinacine may have potential therapeutic applications, particularly in developing new drugs targeting specific biochemical pathways.

- Nutraceuticals: Given its presence in ginseng and spinach, it may also be utilized in dietary supplements for health benefits.

Studies on spinacine's interactions reveal its ability to form stable products with amino acids under physiological conditions. The reaction with free cysteine and histidine residues indicates that spinacine could play a role in modulating cellular functions or protecting against oxidative stress . This highlights the importance of understanding its interaction mechanisms for potential therapeutic applications.

Several compounds share structural or functional similarities with spinacine. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Spinaceamine | 4-hetaryl-substituted derivatives | Precursor to spinacine; involved in similar reactions |

| Timonacic | Related imidazo compounds | Exhibits different biological activities compared to spinacine |

| Imidazopyridine | Contains imidazole and pyridine rings | Broader range of biological activities; less specific than spinacine |

| Cysteamine | Contains thiol group | Reacts differently with oxidative species compared to spinacine |

Spinacine's uniqueness lies in its specific bicyclic structure and its defined role as a reaction product in food chemistry, which differentiates it from other similar compounds.

Identification in Botanical Sources: Panax Ginseng and Spinacia Oleracea

Spinacine, chemically designated as (6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid, represents a unique alpha-amino acid derivative that has been identified in two primary botanical sources [1]. The compound was first isolated from the plant kingdom through pioneering research conducted on Panax ginseng roots, where it was extracted from the water-soluble fraction and characterized through comprehensive spectroscopic analysis [7] [9].

The identification of spinacine in Panax ginseng marked a significant milestone in natural product chemistry, as this alkaloid had not been previously reported from plant sources [7]. Subsequent investigations confirmed the presence of this compound in Spinacia oleracea, commonly known as spinach, establishing it as a naturally occurring constituent in these botanically distinct species [10].

Table 1: Botanical Sources and Chemical Properties of Spinacine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉N₃O₂ | [1] [5] |

| Molecular Weight | 167.17 g/mol | [1] [5] |

| Chemical Abstract Service Number | 59981-63-4 | [1] [5] |

| Primary Botanical Source | Panax ginseng | [7] [9] |

| Secondary Botanical Source | Spinacia oleracea | [10] |

| Classification | Alpha-amino acid derivative | [1] [5] |

| Structural Type | Imidazole derivative |

The compound demonstrates remarkable structural characteristics that distinguish it from conventional amino acids found in biological systems [1]. Spinacine possesses an imidazole ring system that classifies it among the heterocyclic amino acid derivatives, sharing structural similarities with histidine while maintaining distinct chemical properties [5].

Research investigations have established that spinacine occurs naturally in both fresh and processed forms of these botanical sources [7] [8]. In Panax ginseng, the compound has been detected in various preparations including white ginseng and red ginseng, with concentrations varying depending on processing methods and extraction procedures [8].

Metabolic Precursors and Enzymatic Formation Mechanisms

The biosynthetic pathway of spinacine involves a unique metabolic process centered on the spontaneous reaction between formaldehyde and the amino acid histidine [19] [25] [26]. This formation mechanism represents a non-enzymatic pathway that occurs under physiological conditions, distinguishing it from traditional enzymatic biosynthesis observed in most secondary metabolites [26].

Table 2: Metabolic Formation Pathway Components

| Component | Role in Formation | Reaction Rate | Reference |

|---|---|---|---|

| Formaldehyde | Primary reactive carbonyl | Rapid depletion within 2 hours | [26] |

| Histidine | Amino acid precursor | Linear increase in product formation | [26] |

| Cysteine | Alternative substrate | Higher reactivity than histidine | [26] |

| Glutathione | Non-reactive control | No significant product formation | [26] |

Experimental evidence demonstrates that formaldehyde reacts with histidine at measurable rates, forming spinacine through a cyclization mechanism that involves the imidazole ring of histidine [25] [26]. This reaction proceeds through hydroxymethylated intermediates before achieving the final cyclized structure characteristic of spinacine [25].

The formation mechanism has been validated through isotopic labeling studies using carbon-13 labeled formaldehyde, which confirmed the incorporation of formaldehyde carbon into the spinacine structure [26]. These investigations revealed that the reaction follows linear kinetics over extended time periods, suggesting that the histidine-formaldehyde reaction operates below saturation levels under physiological conditions [26].

Research findings indicate that this biosynthetic pathway functions independently of traditional enzymatic machinery, representing a case of spontaneous chemical transformation in biological systems [19] [26]. The reaction efficiency varies significantly among different amino acid substrates, with cysteine demonstrating superior reactivity compared to histidine, while glutathione shows minimal interaction with formaldehyde under identical conditions [26].

Table 3: Comparative Reaction Kinetics of Formaldehyde with Amino Acids

| Amino Acid | Reaction Completion Time | Product Stability | Mechanistic Pathway |

|---|---|---|---|

| Cysteine | 2 hours (complete) | Stable thiazolidine formation | [26] |

| Histidine | 6+ hours (linear progression) | Stable imidazole cyclization | [26] |

| Glutathione | No significant reaction | Not applicable | [26] |

Ecological Role in Plant Secondary Metabolism

Spinacine functions as a specialized metabolite within plant secondary metabolism systems, contributing to the complex biochemical networks that mediate ecological interactions and stress responses [20] [22]. As a member of the alkaloid class of secondary metabolites, spinacine participates in the intricate chemical defense mechanisms employed by plants to enhance survivability and reproductive success [20].

The ecological significance of spinacine extends beyond simple metabolic byproduct formation, as research indicates its potential involvement in formaldehyde detoxification pathways within plant tissues [19] [26]. This detoxification function represents a crucial adaptive mechanism, particularly given the endogenous production of formaldehyde through various cellular processes including methylation reactions and oxidative metabolism [19].

Secondary metabolites like spinacine typically serve multiple ecological functions including herbivore deterrence, antimicrobial activity, and chemical communication between organisms [20]. The presence of spinacine in both Panax ginseng and Spinacia oleracea suggests convergent evolutionary pressures that have favored the retention of this compound across phylogenetically distant plant lineages [20] [22].

Table 4: Secondary Metabolite Functions and Ecological Roles

| Function Category | Specific Role | Metabolic Impact | Ecological Benefit |

|---|---|---|---|

| Chemical Defense | Herbivore deterrence | Alkaloid accumulation | Enhanced plant survival [20] |

| Detoxification | Formaldehyde neutralization | Amino acid conjugation | Cellular protection [19] [26] |

| Stress Response | Oxidative stress mitigation | Antioxidant pathway support | Environmental adaptation [20] |

| Chemical Signaling | Interspecies communication | Secondary metabolite release | Ecosystem interaction [20] |

The metabolic cost associated with spinacine production reflects the evolutionary trade-offs between energy allocation and defensive capabilities [20]. Plants must balance the resources devoted to secondary metabolite biosynthesis against primary metabolic requirements for growth and reproduction [20].

Research investigations have revealed that secondary metabolites demonstrate species-specific distribution patterns, with spinacine representing a relatively rare occurrence limited to specific plant families [20] [22]. This restricted distribution pattern suggests specialized ecological functions that provide selective advantages under particular environmental conditions [20].

The Pictet-Spengler reaction represents the cornerstone methodology for spinacine synthesis, offering a direct route from histidine precursors to the desired tetrahydroimidazo[4,5-c]pyridine scaffold [1] [2]. This cyclization reaction involves the condensation of L-histidine with formaldehyde or other aldehydes, followed by intramolecular ring closure to generate the characteristic bicyclic structure of spinacine [3] [4].

Mechanism and Fundamental Principles

The Pictet-Spengler mechanism for spinacine formation proceeds through a well-defined sequence of elementary steps [2] [3]. Initially, condensation between the amino group of histidine and the carbonyl compound generates an intermediate imine. Under acidic conditions, this imine undergoes protonation to form the highly electrophilic iminium ion intermediate [2]. The imidazole ring of histidine then attacks this electrophilic center through an intramolecular cyclization, resulting in the formation of a positively charged intermediate. Final deprotonation yields spinacine as the product [1] [2].

Research has demonstrated that the reaction exhibits first-order kinetics with respect to both the histidine substrate and the aldehyde component [2]. The rate-controlling step involves the rearomatization of the positively charged intermediate through deprotonation, as evidenced by primary kinetic isotope effect studies [2]. This mechanistic understanding provides crucial insights for optimizing reaction conditions and improving synthetic efficiency.

Optimized Reaction Conditions

Contemporary synthetic protocols have achieved significant improvements in both yield and reaction time through systematic optimization of reaction parameters [1]. Traditional methods employing stoichiometric amounts of base (typically 2 equivalents of potassium hydroxide) often required extended reaction times of 24 hours and yielded moderate conversions of 60-81% [1]. However, optimization studies have revealed that employing excess base (3 equivalents of potassium hydroxide) dramatically reduces reaction time to 1 hour while achieving yields of 91-100% [1].

The enhanced efficiency with excess base stems from the requirement that the histidine side chain remain deprotonated for successful cyclization [1]. Since histidine is typically used as its monohydrochloride salt, additional base beyond the stoichiometric amount ensures complete deprotonation and optimal reactivity. Temperature optimization studies indicate that reactions proceed efficiently at temperatures ranging from room temperature to 60°C, with elevated temperatures primarily affecting reaction rate rather than final yield [1].

Substrate Scope and Limitations

The Pictet-Spengler approach demonstrates remarkable substrate tolerance, accommodating both aromatic and aliphatic aldehydes [1] [5]. Aromatic aldehydes with electron-withdrawing groups (such as halogenated benzaldehydes) generally provide higher yields and shorter reaction times compared to electron-rich aromatic aldehydes [6]. Aliphatic aldehydes, particularly branched aldehydes like isobutyraldehyde, exhibit unique reactivity patterns and can proceed under neutral conditions with certain tryptamine derivatives [6].

Substituted benzaldehydes show position-dependent reactivity, with ortho- and meta-substituted derivatives typically exhibiting shorter reaction times compared to para-substituted analogs [6]. This positional effect likely reflects steric and electronic influences on the cyclization step. The methodology also accommodates various histidine derivatives, though less nucleophilic substrates may require elevated temperatures and extended reaction times [6].

Stereochemical Considerations

Pictet-Spengler reactions involving spinacine synthesis generally produce diastereomeric mixtures when non-symmetric aldehydes are employed [1]. The reaction of L-histidine with benzaldehyde yields both cis and trans diastereomers of 4-phenylspinacine, which can be separated using reverse-phase high-performance liquid chromatography [1]. The stereochemical outcome depends on both kinetic and thermodynamic factors, with reaction conditions influencing the diastereomeric ratio.

Nuclear magnetic resonance studies have confirmed stereochemical assignments through nuclear Overhauser effect experiments, revealing characteristic interactions between protons in the cis diastereomer that are absent in the trans isomer [1]. This stereochemical control becomes particularly important for applications requiring specific spatial arrangements of functional groups.

Hydrogenolysis Approaches for Optical Purification

Hydrogenolysis represents a critical methodology for achieving optical purification and structural modification of spinacine derivatives, particularly those obtained from Pictet-Spengler reactions with aromatic aldehydes [1] [7]. This approach exploits the selective cleavage of benzylic carbon-nitrogen bonds while preserving the core spinacine structure and stereochemical integrity.

Catalytic Transfer Hydrogenolysis Protocols

Traditional hydrogenolysis methods using hydrogen gas over palladium catalysts often exhibit sluggish kinetics and incomplete conversions [1]. Catalytic transfer hydrogenolysis using ammonium formate as the hydrogen source provides a superior alternative, offering enhanced reaction rates and operational simplicity [1]. Under optimized conditions, 4-phenylspinacine undergoes complete conversion to the desired benzylhistidine product within 5 minutes when subjected to refluxing methanol containing ammonium formate and 10% palladium on carbon [1].

The dramatic rate enhancement observed under catalytic transfer conditions stems from the in situ generation of hydrogen from ammonium formate decomposition, which provides a more reactive hydrogen source compared to molecular hydrogen [1]. The use of refluxing solvents further accelerates the reaction through increased temperature, enabling rapid cleavage of the doubly benzylic carbon-nitrogen bond.

Solvent Effects and Optimization

Solvent selection plays a crucial role in hydrogenolysis efficiency and selectivity [1] [8]. Methanol emerges as the optimal solvent for catalytic transfer hydrogenolysis, providing the best balance of conversion rate and selectivity [1]. Polar protic solvents like methanol likely stabilize transition states leading to palladium carboxylate intermediates, favoring the desired hydrogenolysis pathway over simple hydrogenation [8].

Alternative solvents such as trifluoroethanol and water also support the hydrogenolysis reaction, though with varying degrees of efficiency [1]. The choice of solvent becomes particularly important when working with fluorinated substrates, as certain solvents can promote unwanted defluorination reactions through competitive hydrodefluorination pathways [1].

Catalyst Optimization and Loading Studies

Systematic studies of catalyst type and loading reveal significant variations in hydrogenolysis efficiency [1]. While 10% palladium on carbon provides optimal activity for most substrates, certain challenging substrates may require higher catalyst loadings (up to 25% palladium on carbon) for complete conversion [1]. The particle size and support characteristics of the palladium catalyst also influence reaction efficiency, with well-dispersed catalysts generally providing superior performance.

For specialized applications involving fluorinated substrates, platinum-based catalysts offer advantages over palladium systems [1]. Using 5% platinum on carbon with ammonium formate in refluxing water provides good yields of fluorinated benzylhistidines while minimizing defluorination side reactions [1]. This catalyst system demonstrates the importance of matching catalyst properties to specific substrate requirements.

Mechanistic Insights and Stereochemical Retention

Hydrogenolysis reactions proceed through well-defined mechanistic pathways involving palladium-hydride intermediates [1] [8]. The reaction likely involves initial coordination of the substrate to the palladium surface, followed by hydrogen insertion and subsequent carbon-nitrogen bond cleavage [8]. The stereochemical integrity of the starting material is preserved throughout the hydrogenolysis process, as demonstrated through chiral analysis using the Marfey reagent [1].

The retention of stereochemical information indicates that the hydrogenolysis mechanism does not involve racemization-prone intermediates, making this approach particularly valuable for preparing enantiopure products [1]. This stereochemical preservation extends to various substrate types, including both aromatic and aliphatic derivatives.

Industrial-Scale Optimization Strategies and Yield Enhancement

The transition from laboratory-scale synthesis to industrial production of spinacine requires comprehensive optimization of multiple parameters, including reactor design, process control, and waste minimization strategies [9] [10]. Industrial-scale optimization focuses on maximizing throughput while maintaining product quality and minimizing environmental impact.

Process Intensification and Reactor Design

Industrial-scale spinacine production benefits significantly from continuous flow reactor systems compared to traditional batch processes [11]. Continuous stirred tank reactors provide superior heat and mass transfer characteristics, enabling better temperature control and reaction uniformity [12]. The implementation of jacket cooling and heating systems allows precise thermal management, which is crucial for maintaining optimal reaction conditions across large reaction volumes.

Flow chemistry approaches offer additional advantages for Pictet-Spengler reactions, including enhanced mixing efficiency and reduced reaction times [11]. Microreactor technology enables precise control of residence time and temperature, leading to improved selectivity and yield compared to batch processes. The ability to rapidly quench reactions in flow systems also minimizes over-reaction and side product formation.

Statistical Process Optimization

Response surface methodology and design of experiments techniques provide systematic approaches for optimizing industrial spinacine synthesis [13] [14]. These statistical methods enable identification of optimal combinations of reaction parameters while minimizing the number of required experiments. Factorial designs can efficiently explore the effects of multiple variables including temperature, concentration, catalyst loading, and reaction time.

Implementation of statistical process control methods ensures consistent product quality during large-scale production [12]. Real-time monitoring of critical process parameters enables rapid detection and correction of deviations from optimal conditions. This approach has demonstrated significant improvements in yield consistency and reduction in batch-to-batch variability.

Catalyst Management and Recovery

Industrial-scale implementation requires economically viable catalyst utilization strategies [9]. Heterogeneous palladium catalysts used in hydrogenolysis steps can be recovered and regenerated through established protocols, significantly reducing catalyst costs per unit of product [15]. Catalyst regeneration involves removal of organic deposits through controlled oxidation followed by reduction to restore catalytic activity.

Fixed-bed reactor configurations enable continuous catalyst utilization with simplified separation and recovery processes [16]. These systems allow for longer catalyst lifetimes and reduced handling costs compared to batch systems requiring catalyst separation after each reaction cycle. Proper catalyst management can reduce overall production costs by 20-30% compared to single-use catalyst approaches.

Solvent Recovery and Recycling

Environmental sustainability and economic considerations necessitate comprehensive solvent management strategies [12] [17]. Distillation-based recovery systems enable recycling of methanol and other organic solvents used in spinacine synthesis, achieving recovery rates exceeding 95% [17]. The implementation of solvent recovery reduces both raw material costs and waste disposal expenses.

Advanced separation technologies including membrane-based processes and extractive distillation can achieve even higher recovery efficiencies for challenging solvent mixtures [17]. These approaches become particularly valuable when dealing with azeotropic mixtures or solvents that are difficult to separate through conventional distillation.

Quality Control and Analytical Methods

Industrial production requires robust analytical methods for monitoring product quality and process performance [18]. High-performance liquid chromatography with chiral stationary phases enables routine monitoring of enantiomeric purity, which is crucial for pharmaceutical applications of spinacine [18]. Gas chromatography-mass spectrometry provides sensitive detection of impurities and degradation products.

Online process analytical technology enables real-time monitoring of reaction progress and product formation [11]. Infrared spectroscopy and nuclear magnetic resonance spectroscopy can be implemented for continuous monitoring of key reaction intermediates and products [11]. This real-time feedback enables immediate process adjustments to maintain optimal conditions.

Yield Enhancement through Process Integration

Integration of synthetic steps can significantly improve overall process efficiency and yield [19]. Combining Pictet-Spengler cyclization with in situ purification steps reduces product losses associated with intermediate isolation and handling [19]. Telescoped reaction sequences enable direct conversion of crude intermediates to final products without intervening purification steps.

The implementation of continuous processing with integrated separation steps has demonstrated overall yield improvements of 15-25% compared to traditional batch processes [11]. These improvements stem from reduced product degradation, minimized handling losses, and optimized reaction conditions throughout the process sequence.

Economic and Environmental Considerations

Life cycle assessment studies indicate that optimized industrial spinacine synthesis can achieve significant reductions in environmental impact compared to traditional methods [10]. Improvements in atom economy through optimized reaction conditions reduce waste generation by up to 40% [10]. The implementation of green chemistry principles, including safer solvents and catalysts, further enhances environmental sustainability.

Economic analysis demonstrates that industrial optimization strategies can reduce production costs by 30-50% while simultaneously improving product quality and environmental performance [10]. These improvements make spinacine-based products more commercially viable and enable broader applications in pharmaceutical and chemical industries.